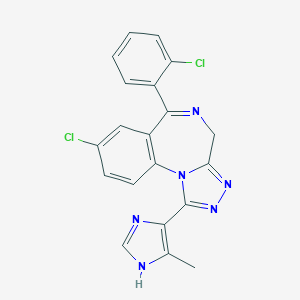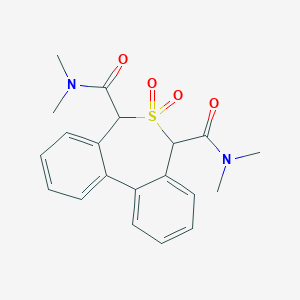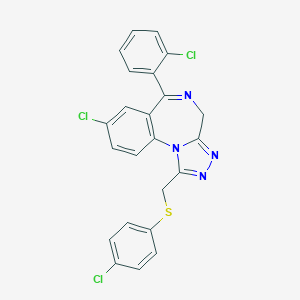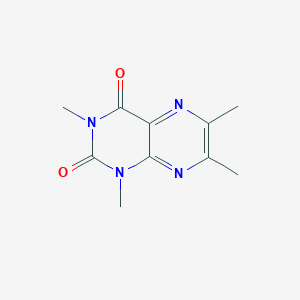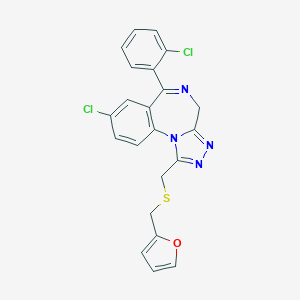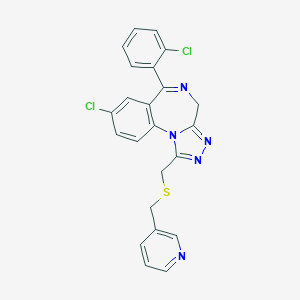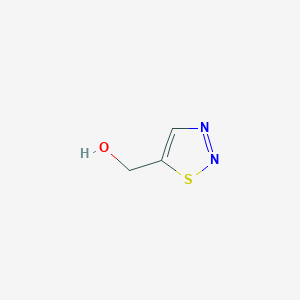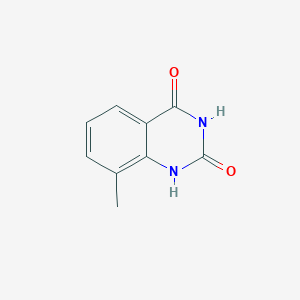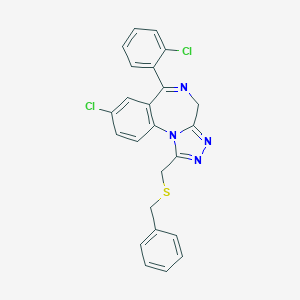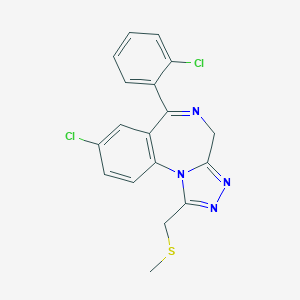
2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin, also known as clopenthixol, is a neuroleptic drug used for the treatment of schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has been widely used in clinical practice since then.
Mécanisme D'action
Clopenthixol acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. By blocking dopamine receptors in the brain, 2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin reduces the activity of dopamine, a neurotransmitter that is believed to play a role in the development of psychotic symptoms. Clopenthixol also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors.
Biochemical and Physiological Effects
Clopenthixol has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of prolactin, a hormone that plays a role in lactation and reproductive function. Clopenthixol also has sedative effects, which can be beneficial for patients with severe agitation or insomnia. Additionally, this compound has been found to have some anticholinergic effects, which can cause side effects such as dry mouth, blurred vision, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
Clopenthixol has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in clinical trials. It is also relatively easy to administer and has a long half-life, which allows for once-daily dosing. However, 2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin also has some limitations. It can cause significant side effects, particularly at higher doses, and can be difficult to titrate to an effective dose. Additionally, this compound has a narrow therapeutic index, meaning that the difference between an effective dose and a toxic dose is relatively small.
Orientations Futures
There are several areas of future research that could be explored with regards to 2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin. One potential area of research is the development of new formulations of this compound that could improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of this compound on brain function and structure. Finally, there is a need for further research into the use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and anxiety disorders.
Conclusion
In conclusion, this compound is a well-established neuroleptic drug used for the treatment of schizophrenia and other psychotic disorders. It acts as a dopamine receptor antagonist and has several biochemical and physiological effects. While it has some advantages for use in lab experiments, it also has significant limitations. There are several areas of future research that could be explored to improve our understanding of this compound and its potential uses in the treatment of psychiatric disorders.
Méthodes De Synthèse
Clopenthixol is synthesized by the reaction of 2-chloro-10,11-dihydrodibenzo(b,f)thiepin with formamide in the presence of a strong base. The reaction yields 2-Chloro-10-formamido-10,11-dihydrodibenzo(b,f)thiepin as a white crystalline solid with a melting point of 165-167°C.
Applications De Recherche Scientifique
Clopenthixol has been extensively studied for its efficacy in the treatment of schizophrenia and other psychotic disorders. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clopenthixol has also been studied for its potential use in the treatment of bipolar disorder, depression, and anxiety disorders.
Propriétés
Numéro CAS |
73225-64-6 |
|---|---|
Formule moléculaire |
C15H12ClNOS |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)formamide |
InChI |
InChI=1S/C15H12ClNOS/c16-11-5-6-14-10(7-11)8-13(17-9-18)12-3-1-2-4-15(12)19-14/h1-7,9,13H,8H2,(H,17,18) |
Clé InChI |
BGEISGVYMSGQEV-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NC=O |
SMILES canonique |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




